2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine
Description
Molecular Architecture and Functional Groups
The molecular architecture of 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine is defined by its seven-membered heterocyclic diazepane ring, which serves as the central structural framework of the molecule. The diazepane ring contains two nitrogen atoms positioned at the 1 and 4 positions, creating a bicentric nucleophilic system that significantly influences the compound's chemical behavior and reactivity profile. The International Union of Pure and Applied Chemistry nomenclature for this compound is 1-[4-(2-aminoethyl)-1,4-diazepan-1-yl]ethanone, which clearly delineates the positioning of functional groups relative to the diazepane core structure.
The compound exhibits two primary functional group domains that define its chemical identity and reactivity characteristics. The first functional group is an acetyl moiety (CH3CO-) attached to one of the nitrogen atoms in the diazepane ring, which introduces carbonyl functionality and potential for nucleophilic addition reactions. The second functional group consists of an ethanamine side chain (-CH2CH2NH2) attached to the other nitrogen atom in the diazepane ring, providing primary amine functionality that can participate in various chemical transformations including alkylation, acylation, and hydrogen bonding interactions.
The Simplified Molecular Input Line Entry System representation for this compound is CC(=O)N1CCCN(CC1)CCN, which provides a linear description of the molecular connectivity. This representation clearly shows the acetyl group attachment to one nitrogen and the ethanamine chain attachment to the other nitrogen within the seven-membered ring structure. The molecular formula C9H19N3O indicates the presence of nine carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and one oxygen atom, reflecting the compound's moderate molecular complexity and multiple heteroatom content.
X-ray Crystallography and Conformational Analysis
While specific x-ray crystallographic data for this compound is not extensively documented in the available literature, conformational analysis of seven-membered diazepane rings provides insights into the likely structural preferences of this compound. Seven-membered rings typically adopt chair-like conformations that minimize ring strain while accommodating the steric requirements of substituents attached to the ring nitrogen atoms.
The diazepane ring system in this compound is expected to exhibit conformational flexibility due to the inherent mobility of seven-membered rings. The presence of two nitrogen atoms in the ring introduces additional conformational considerations, as the lone pairs on these atoms can influence the overall ring geometry through electronic repulsion effects. The chair conformation of the diazepane ring would position the acetyl and ethanamine substituents in either axial or equatorial orientations, with equatorial positioning generally being more thermodynamically favorable due to reduced steric interactions.
Computational modeling studies suggest that seven-membered diazepane rings typically exhibit rapid conformational interconversion at room temperature, with multiple low-energy conformations accessible through ring-flipping processes. The acetyl group attachment introduces partial double bond character between the nitrogen and carbonyl carbon, which may restrict rotation around this bond and influence the overall conformational preferences of the molecule.
Computational Modeling of Electronic and Steric Properties
Computational chemistry calculations provide valuable insights into the electronic and steric properties of this compound. The compound exhibits a topological polar surface area of 49.57 square angstroms, indicating moderate polarity that influences its solubility and membrane permeability characteristics. This polar surface area value places the compound in an intermediate range between highly polar and highly lipophilic molecules, suggesting potential for both aqueous and organic phase interactions.
The calculated logarithm of the partition coefficient (LogP) for this compound is -0.5007, indicating a slight preference for the aqueous phase over octanol in standard partition coefficient measurements. This negative LogP value suggests that the compound exhibits hydrophilic character, primarily due to the presence of multiple nitrogen atoms and the polar acetyl and amine functional groups. The hydrophilic nature of the compound is further supported by its hydrogen bonding characteristics, with three hydrogen bond acceptor sites and one hydrogen bond donor site identified through computational analysis.
Electronic property calculations reveal that the compound contains two rotatable bonds, indicating moderate conformational flexibility that could influence its binding interactions with biological targets or its behavior in chemical reactions. The presence of multiple nitrogen atoms creates electron-rich regions within the molecule that can participate in coordination chemistry, protonation reactions, and various electrophilic addition processes. The acetyl carbonyl group serves as both a hydrogen bond acceptor and a potential site for nucleophilic attack, while the primary amine group functions as both a hydrogen bond donor and acceptor.
The following table summarizes the key computational properties of this compound:
| Property | Value |
|---|---|
| Topological Polar Surface Area | 49.57 Ų |
| Logarithm of Partition Coefficient | -0.5007 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 2 |
| Molecular Complexity | Moderate |
Solubility, LogP, and Physicochemical Profiling
The physicochemical profile of 2-(4-Acetyl-1,4-diazepan-1-YL)ethanone demonstrates characteristics typical of moderately polar heterocyclic compounds with multiple nitrogen-containing functional groups. The compound's molecular weight of 185.27 grams per mole places it within the range of small to medium-sized organic molecules, contributing to its potential for good membrane permeability and bioavailability characteristics.
The negative LogP value of -0.5007 indicates that this compound exhibits preferential solubility in aqueous environments compared to lipophilic solvents. This hydrophilic tendency is consistent with the presence of three nitrogen atoms and one oxygen atom within the relatively small molecular framework, creating multiple sites for hydrogen bonding with water molecules. The compound's solubility profile suggests good water solubility, which is advantageous for various applications requiring aqueous phase compatibility.
Storage recommendations for this compound indicate that it should be maintained under sealed conditions at temperatures between 2-8 degrees Celsius, suggesting moderate stability under standard laboratory conditions. The compound exhibits stability characteristics typical of tertiary amines and acetyl-containing molecules, with the primary amine functionality representing the most reactive site for potential degradation or chemical modification.
The physicochemical profiling data reveals that this compound exhibits properties that are well-suited for chemical research applications. Its moderate molecular weight, favorable solubility characteristics, and multiple functional groups make it a versatile intermediate for synthetic chemistry applications. The compound's electronic properties, including its electron-rich nitrogen centers and polarized carbonyl group, provide multiple sites for chemical modification and functionalization.
Comparative analysis with related diazepane derivatives, such as 1-(4-Acetyl-1,4-diazepan-1-yl)ethanone, reveals that the addition of the ethanamine side chain significantly alters the physicochemical properties of the molecule. The ethanamine substituent introduces additional hydrogen bonding capacity and increases the overall polarity of the compound, resulting in enhanced water solubility compared to simpler diazepane derivatives that lack the amine functionality.
Structure
2D Structure
Properties
IUPAC Name |
1-[4-(2-aminoethyl)-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-9(13)12-5-2-4-11(6-3-10)7-8-12/h2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUJXKQEZJLFDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,4-Diazepane Scaffold
The 1,4-diazepane core is typically synthesized starting from commercially available 1,4-diazepan-5-one or related precursors. Protection of the nitrogen atoms is often required to enable selective functionalization.
Boc Protection of 1,4-Diazepan-5-one :
The Boc (tert-butoxycarbonyl) protecting group is introduced to the nitrogen of 1,4-diazepan-5-one to afford tert-butyl 5-oxo-1,4-diazepane-1-carboxylate. This reaction is carried out by stirring 1,4-diazepan-5-one with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 10–20°C for 2 hours, yielding the Boc-protected intermediate in approximately 89% yield.Debenzylation and Further Protection :
Selective debenzylation of benzyl-protected diazepane intermediates can be achieved using 1-chloroethylchloroformate, followed by Boc protection and removal of the second benzyl group, yielding key scaffolds for further derivatization.
Functionalization via Reductive Amination
Reductive amination is a key step to introduce the ethanamine side chain and acetyl functionalities on the diazepane ring.
General Reductive Amination Procedure :
The Boc-protected diazepane amine (e.g., compound 2) is reacted with an aldehyde in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) and sodium triacetoxyborohydride (NaBH(OAc)3) as the reducing agent. The reaction is typically performed in dichloromethane (DCM) or dimethylformamide (DMF) at room temperature overnight. The product is purified by preparative HPLC under basic conditions.Example :
For instance, reductive amination of the Boc-protected scaffold with cyclobutanone in the presence of acetic acid and NaBH(OAc)3 in DCM yields the corresponding acetylated diazepane derivative with high efficiency (up to 98% yield).
Amide Coupling for Side Chain Extension
To attach ethanamine or other amino side chains, amide coupling reactions are employed using carboxylic acid derivatives and coupling reagents.
Typical Amide Coupling Conditions :
Boc-protected 1,4-diazepane-1-carboxylate is reacted with 5-chloronicotinic acid or similar acids in the presence of HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA in DMF at room temperature. The reaction proceeds smoothly, yielding amide-linked diazepane derivatives in high yields (up to 98%).Deprotection and Further Functionalization :
After amide coupling, the Boc group is removed using HCl in dioxane, and the resulting amine can be further reacted or purified as needed.
Hydrogenation and Deprotection Steps
Catalytic Hydrogenation :
Benzyl protecting groups can be removed by catalytic hydrogenation using palladium(II) hydroxide under hydrogen atmosphere in methanol at 45°C. This step is performed under inert atmosphere to avoid oxidation and typically yields crude deprotected diazepane intermediates for subsequent reactions.Acidic Deprotection :
Boc groups are cleaved by treatment with trifluoroacetic acid (TFA) in dichloromethane at room temperature, usually for 3 hours. This step is crucial for unveiling free amine groups required for further coupling or functionalization.
Summary Table of Key Preparation Steps
Research Findings and Optimization Notes
The use of sodium triacetoxyborohydride in reductive amination provides high selectivity and yields under mild conditions, avoiding over-reduction or side reactions.
Boc protection is critical to prevent unwanted side reactions on the diazepane nitrogen atoms during coupling steps.
The choice of coupling reagent (HATU) and base (DIPEA) in amide bond formation ensures efficient activation of carboxylic acids and high coupling yields.
Purification by preparative HPLC under basic conditions is preferred to isolate pure intermediates, especially after reductive amination and coupling reactions.
Catalytic hydrogenation under mild conditions effectively removes benzyl groups without affecting sensitive functional groups on the scaffold.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The ethanamine chain can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine is being explored for its potential as a pharmacophore in developing new therapeutic agents. Its structure suggests possible interactions with neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA), which could lead to anxiolytic or sedative effects akin to other diazepine derivatives.
Case Studies :
- Anxiolytic Activity : Preliminary studies indicate that compounds similar to this compound may enhance GABAergic transmission, suggesting potential therapeutic applications in anxiety disorders.
- Anticonvulsant Properties : Research has shown that modifications to the diazepane structure can influence anticonvulsant efficacy, making this compound a candidate for further investigation in seizure management.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex heterocyclic compounds through various chemical reactions such as oxidation, reduction, and substitution.
Synthesis Methods :
- Formation of Diazepane Ring : Cyclization of appropriate precursors using ethylenediamine.
- Acetylation : Using acetic anhydride or acetyl chloride.
- Ethanamine Chain Introduction : Alkylation with suitable alkyl halides.
Biological Studies
In biochemical assays, this compound is used to study enzyme interactions and receptor binding. Its ability to modulate specific molecular targets makes it valuable for understanding biological mechanisms.
Mechanism of Action :
The compound's interaction with neurotransmitter receptors suggests that it may influence mood and behavior. Binding affinity studies are ongoing to elucidate its pharmacological profile.
Synthesis Overview
| Step | Description |
|---|---|
| Diazepane Formation | Cyclization of precursors |
| Acetylation | Reaction with acetic anhydride |
| Alkylation | Introduction of ethanamine chain |
| Activity Type | Observations |
|---|---|
| Anxiolytic Effects | Enhanced GABA transmission |
| Anticonvulsant Activity | Modifications influence efficacy |
Mechanism of Action
The mechanism of action of 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the diazepane ring play crucial roles in binding to these targets, modulating their activity. The ethanamine chain may facilitate the compound’s transport across cell membranes, enhancing its bioavailability.
Comparison with Similar Compounds
Key Observations :
- Acetyl vs.
- Side Chain Length : The propylamine variant () exhibits a longer chain, which may alter binding kinetics in biological systems.
Biological Activity
2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure
The compound features a diazepane ring with an acetyl group, contributing to its unique chemical properties. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have indicated that derivatives of diazepane compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have shown moderate to good antiproliferative effects against various cancer cell lines, including:
| Cell Line | Compound Concentration | Observed Activity |
|---|---|---|
| HCT-15 (Colon) | 50 µg/mL | Moderate Activity |
| T47D (Breast) | 50 µg/mL | Good Activity |
| HepG2 (Liver) | 50 µg/mL | Moderate Activity |
These findings suggest a promising role for this compound in cancer therapy, particularly due to its ability to induce apoptosis in cancer cells without affecting normal cells significantly .
Enzyme Inhibition
Another notable biological activity of this compound is its potential as an enzyme inhibitor. Research indicates that related compounds demonstrate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases such as Alzheimer's. The IC50 values for these inhibitions are critical for assessing their potency:
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| This compound | 0.082 | 0.067 |
These results indicate that modifications to the diazepane structure can enhance enzyme inhibitory activity, which may lead to the development of effective treatments for cognitive decline .
The mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.
- Enzyme Interaction : By binding to active sites on AChE and BChE, it prevents the breakdown of acetylcholine, leading to increased neurotransmitter levels at synapses.
Case Studies
Several case studies highlight the therapeutic potential of diazepane derivatives:
- Case Study on Neuroprotection : A study investigated the effects of a similar diazepane compound on neuroprotection in rat models. The results indicated a significant reduction in neurodegeneration markers when treated with the compound.
- Antitumor Activity Assessment : In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines.
Q & A
Basic Question: What are the recommended synthetic routes and purification methods for 2-(4-Acetyl-1,4-diazepan-1-yl)ethanamine?
Answer:
The compound can be synthesized via Buchwald-Hartwig cross-coupling , a method validated for structurally similar 1,4-diazepane derivatives. Key steps include:
- Reacting halogenated intermediates (e.g., brominated aryl/heteroaryl substrates) with 1,4-diazepane precursors under palladium catalysis (e.g., Pd(OAc)₂, BINAP ligand) .
- Protecting groups (e.g., N-tboc) may be used to stabilize intermediates, followed by deprotection (e.g., TFA treatment) to yield the final amine .
- Purification : Preparative HPLC is optimal for isolating the target compound from byproducts, especially when air-sensitive (evidenced by similar derivatives requiring inert conditions) .
Advanced Question: How can NMR spectral discrepancies in 1,4-diazepane derivatives be resolved during structural elucidation?
Answer:
Discrepancies in H and C NMR data (e.g., unexpected splitting or shifts) often arise from:
- Conformational flexibility : The 1,4-diazepane ring exhibits chair-boat interconversions, which can be stabilized by cooling the sample (e.g., to 223 K) or using deuterated solvents like DMSO-d₆ to slow dynamics .
- Acetyl group effects : The acetyl substituent introduces electron-withdrawing effects, shifting adjacent protons downfield. Compare experimental data with computed spectra (e.g., using Gaussian or ORCA) to validate assignments .
- Coupling constants : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the δ 2.5–3.5 ppm region for diazepane protons .
Basic Question: What experimental techniques are optimal for determining LogP and solubility of this compound?
Answer:
- LogP : Use reversed-phase HPLC with a C18 column and isocratic elution (e.g., 70:30 water:acetonitrile). Compare retention times against standards with known LogP values .
- Solubility : Perform shake-flask experiments in buffered solutions (pH 1–12) at 25°C. Centrifuge saturated solutions and quantify dissolved compound via UV-Vis (λ~255 nm, based on analogous structures) .
- PSA (Polar Surface Area) : Calculate via software like ChemAxon or MOE using the compound’s SMILES string to predict membrane permeability .
Advanced Question: How can density functional theory (DFT) predict the electronic properties of this compound?
Answer:
DFT studies (e.g., using the B3LYP functional and 6-31G* basis set) can:
- Map electron density distributions to identify nucleophilic/electrophilic sites (e.g., acetyl carbonyl as an electrophilic center) .
- Calculate HOMO-LUMO gaps to predict reactivity trends. For example, a small gap (~4 eV) suggests potential for charge-transfer interactions in biological systems .
- Simulate IR/Raman spectra to cross-validate experimental vibrational modes, particularly for the acetyl C=O stretch (~1700 cm⁻¹) .
Basic Question: What are critical handling protocols for air-sensitive 1,4-diazepane derivatives?
Answer:
- Storage : Use Schlenk flasks under nitrogen or argon. Store at –20°C in amber vials to prevent degradation .
- Synthesis : Conduct reactions in anhydrous solvents (e.g., THF, DMF) with rigorous exclusion of moisture via freeze-pump-thaw cycles .
- Characterization : Acquire NMR spectra immediately after dissolution in deuterated solvents to minimize oxidation .
Advanced Question: What strategies mitigate byproduct formation in Pd-catalyzed synthesis of 1,4-diazepane derivatives?
Answer:
Byproducts (e.g., dehalogenated intermediates or ligand adducts) can be minimized via:
- Ligand screening : Bulky ligands (e.g., XPhos) reduce β-hydride elimination, a common side reaction in Buchwald-Hartwig couplings .
- Temperature control : Lower reaction temperatures (e.g., 80°C vs. 100°C) suppress competing pathways like C–N bond cleavage .
- Post-reaction analysis : Use LC-MS to identify byproducts and adjust stoichiometry (e.g., excess amine to drive coupling completion) .
Advanced Question: How do structural modifications (e.g., acetyl vs. methyl groups) impact the biological activity of 1,4-diazepane derivatives?
Answer:
- Acetyl group : Enhances hydrogen-bonding capacity (e.g., with enzyme active sites) but reduces lipophilicity (LogP ~0.16 vs. ~1.5 for methyl derivatives) .
- Methyl group : Increases steric hindrance, potentially reducing off-target interactions in receptor-binding assays .
- Methodological validation : Perform comparative molecular docking (e.g., AutoDock Vina) and MD simulations to quantify binding affinities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
